molecular formula C7H9N3O2 B1332027 6-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 40262-53-1

6-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No. B1332027
CAS RN: 40262-53-1
M. Wt: 167.17 g/mol
InChI Key: RFADYEKKBJUDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)pyrazine-2-carboxylic acid is a compound that falls within the broader class of substituted pyrazinecarboxamides. These compounds have been studied for their potential anti-allergic properties, with particular attention to the effects of different substituents on the pyrazine ring. The presence of a dimethylamino group at the 6-position on the pyrazine ring is of interest due to its electron-donating properties and its potential to enhance hydrophobic interactions, which may be favorable for biological activity .

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored through various methods. For instance, a versatile synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters has been achieved using a novel three-component, one-pot condensation process. This method involves the reaction of aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester . Although not directly synthesizing 6-(Dimethylamino)pyrazine-2-carboxylic acid, this approach highlights the potential for multi-component reactions in generating pyrazine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex and is influenced by the nature of the substituents. For example, the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate reveals a unique infinite three-dimensional lattice formed by hydrogen-bonded acid and water molecules . While this structure does not directly represent 6-(Dimethylamino)pyrazine-2-carboxylic acid, it provides insight into the potential supramolecular interactions that could be present in similar compounds.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, depending on their substituents. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a labeling reagent for the liquid chromatographic analysis of amino acids, demonstrating the reactivity of the pyrazine ring with amino functions . This suggests that 6-(Dimethylamino)pyrazine-2-carboxylic acid could also participate in reactions with amino acids or other nucleophilic species.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a dimethylamino group is likely to affect the compound's hydrophobicity, electronic properties, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent . Additionally, the crystal structures of related compounds provide valuable information about the potential solid-state properties of 6-(Dimethylamino)pyrazine-2-carboxylic acid .

Scientific Research Applications

Synthesis Methods and Reactivity

  • A versatile synthesis method of 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters using a novel three-component, one-pot condensation was explored, offering new insights into the reactivity and applications of related compounds (Illgen et al., 2004).
  • Research on pyrazinamide analogues, crucial for tuberculosis treatment, includes the synthesis of these analogues using pyrazine-2-carboxylic acids, indicating the potential role of 6-(Dimethylamino)pyrazine-2-carboxylic acid in developing antitubercular drugs (Wati et al., 2020).

Biological and Medicinal Applications

  • Studies revealed the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, demonstrating significant cytotoxic properties against various cancer cell lines, suggesting a possible role of 6-(Dimethylamino)pyrazine-2-carboxylic acid in cancer research (Deady et al., 2003).

Chemical Properties and Analysis

  • The compound 1-Isocyano-2-dimethylamino-alkenes, which can be derived from 6-(Dimethylamino)pyrazine-2-carboxylic acid, serves as a versatile reagent in organic synthesis, indicating its potential in diverse chemical applications (Dömling & Illgen, 2004).

Supramolecular Chemistry

  • In supramolecular chemistry, 4-dimethylaminopyridine and carboxylic acids, including pyrazine-2-carboxylic acid, form various multicomponent adducts. This suggests the potential of 6-(Dimethylamino)pyrazine-2-carboxylic acid in the formation of complex molecular structures (Fang et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFADYEKKBJUDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361626
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)pyrazine-2-carboxylic acid

CAS RN

40262-53-1
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.